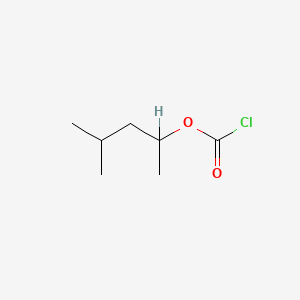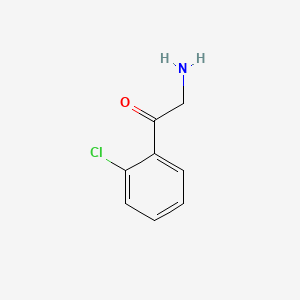
1,3-Dimethylbutyl chloroformate
Descripción general
Descripción
1,3-Dimethylbutyl chloroformate is an organic compound with the molecular formula C7H13ClO2. It is a chloroformate ester, which means it contains the functional group ROC(O)Cl. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is a colorless, volatile liquid that degrades in moist air.
Aplicaciones Científicas De Investigación
1,3-Dimethylbutyl chloroformate has various applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of carbamates and carbonates, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Pharmaceutical Research: Employed in the synthesis of drug molecules, particularly in the formation of protective groups for amines and alcohols.
Agrochemical Research: Used in the synthesis of pesticides and herbicides.
Analytical Chemistry: Utilized as a derivatization agent in chromatography to convert polar compounds into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry.
Mecanismo De Acción
Target of Action
Chloroformates, in general, are known to react with amines .
Mode of Action
The mode of action of 1,3-Dimethylbutyl chloroformate involves nucleophilic attack on the chloroformate ester by the tertiary amine to afford a carbamate intermediate . This reaction is part of the N-demethylation process, which is a useful chemical transformation in organic synthesis, particularly in the field of alkaloid chemistry .
Biochemical Pathways
The compound’s role in n-demethylation suggests it may influence pathways involving tertiary n-methyl alkaloids .
Pharmacokinetics
The compound’s reactivity with amines suggests it may undergo metabolic transformations in biological systems .
Result of Action
The result of the action of this compound is the formation of a carbamate intermediate through the process of N-demethylation . This can lead to changes in the structure and function of the target molecules, potentially influencing their biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of the environment. Additionally, the presence of other reactive species can influence the compound’s behavior .
Análisis Bioquímico
Biochemical Properties
1,3-Dimethylbutyl chloroformate plays a significant role in biochemical reactions, primarily as a derivatization agent. It interacts with a variety of biomolecules, including amino acids, amines, carboxylic acids, and phenols, converting them into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry . This compound reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base to absorb the HCl produced.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, forming carbamates, carbonate esters, and mixed anhydrides, respectively . These reactions involve the formation of a covalent bond between the chloroformate and the nucleophile, resulting in the release of HCl. This mechanism is similar to that of other chloroformates and acyl chlorides .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its effective use. Chloroformates, including this compound, are known to degrade in moist air, which can affect their reactivity and the outcomes of biochemical reactions . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied, but the compound’s reactivity suggests potential impacts on cellular processes over time.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylbutyl chloroformate can be synthesized through the reaction of 1,3-dimethylbutanol with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction is as follows:
1,3-Dimethylbutanol+Phosgene→1,3-Dimethylbutyl chloroformate+Hydrogen chloride
The reaction is carried out in a fume hood due to the toxic nature of phosgene and hydrogen chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of 1,3-dimethylbutanol and phosgene into a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The process is designed to be efficient and scalable, with safety measures in place to handle the hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylbutyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-dimethylbutanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates under mild conditions.
Alcohols: Reacts with alcohols to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.
Water: Hydrolyzes rapidly in the presence of water or moist air.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
1,3-Dimethylbutanol: Formed from hydrolysis.
Comparación Con Compuestos Similares
1,3-Dimethylbutyl chloroformate can be compared with other chloroformate esters such as:
- Methyl chloroformate
- Ethyl chloroformate
- Isopropyl chloroformate
- Benzyl chloroformate
Similarities
- All these compounds are chloroformate esters and share similar reactivity patterns.
- They are used as reagents in organic synthesis for the formation of carbamates and carbonates.
Uniqueness
- This compound has a branched alkyl group, which can influence its reactivity and the steric effects in its reactions compared to linear alkyl chloroformates like methyl and ethyl chloroformate.
- The branched structure may also affect its physical properties, such as boiling point and solubility.
Propiedades
IUPAC Name |
4-methylpentan-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDVWGPSPQCTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004264 | |
| Record name | 4-Methylpentan-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-72-6 | |
| Record name | 1,3-Dimethylbutyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylbutyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpentan-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylbutyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE](/img/structure/B1274109.png)




